6-Chloro-2,4-difluoro-3-methylbenzonitrile
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Overview
Description
6-Chloro-2,4-difluoro-3-methylbenzonitrile is an organic compound with the molecular formula C8H4ClF2N It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,4-difluoro-3-methylbenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoro-3-methylbenzonitrile.
Chlorination: The introduction of the chlorine atom is achieved through a chlorination reaction. This can be done using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at a temperature range of 0-25°C. The reaction time varies depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters are essential to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,4-difluoro-3-methylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced products.
Scientific Research Applications
6-Chloro-2,4-difluoro-3-methylbenzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2,4-difluoro-3-methylbenzonitrile depends on its specific application
Binding to Receptors: It may bind to specific receptors in biological systems, influencing cellular processes.
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-3-methylbenzonitrile: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
6-Chloro-2,4-difluorobenzonitrile: Lacks the methyl group, which affects its steric and electronic properties.
3-Chloro-2,4-difluorobenzonitrile: The position of the chlorine atom is different, leading to variations in reactivity.
Uniqueness
6-Chloro-2,4-difluoro-3-methylbenzonitrile is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-chloro-2,4-difluoro-3-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2N/c1-4-7(10)2-6(9)5(3-12)8(4)11/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCJCQVZPJNKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Cl)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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